The synthesis of LyP-1 (TFA) primarily employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
LyP-1 has a cyclic structure characterized by a specific sequence of amino acids that contributes to its binding properties. The sequence is generally represented as C(S–S)GNKRTRGC-NH2, where C denotes cysteine residues involved in forming disulfide bonds that stabilize the cyclic conformation.
The molecular weight of LyP-1 is approximately 1336.64 g/mol, as confirmed by mass spectrometry techniques including matrix-assisted laser desorption ionization and electron spray ionization .
LyP-1 participates in several chemical reactions primarily related to its binding capabilities:
The conjugation often involves oxime ligation or other coupling strategies that ensure stability and efficacy in targeting .
The mechanism by which LyP-1 exerts its effects involves:
Studies have shown that LyP-1 conjugates exhibit significantly higher accumulation in tumors compared to non-targeted formulations, enhancing the effectiveness of treatments .
LyP-1 is typically presented as a white to off-white powder with good solubility in water and organic solvents like dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses often employ techniques such as HPLC for purity assessment and mass spectrometry for molecular weight determination .
LyP-1 has several significant scientific uses:
The potential applications of LyP-1 continue to expand as research explores its utility in various therapeutic contexts .
LyP-1 (CGNKRTRGC) is a cyclic 9-amino acid peptide that selectively binds to the mitochondrial/cell surface protein p32 (also known as gC1qR). This receptor is overexpressed in pathological tissues, particularly in tumors and atherosclerotic plaques. The p32 protein forms a doughnut-shaped trimeric structure primarily localized in mitochondrial matrices under physiological conditions but aberrantly expressed on the plasma membrane in diseased states [2] [6].
Key overexpression patterns include:
Table 1: p32/gC1qR Overexpression in Pathological Tissues
Pathological Condition | Cellular Localization | Functional Consequences | |
---|---|---|---|
Triple-negative breast cancer | Cancer cell surface, tumor macrophages | Enhanced LyP-1 binding and internalization | |
Pancreatic/Prostate cancers | Stromal cells, tumor endothelia | Tumor progression and metastasis | |
Atherosclerosis | Plaque macrophages | Foam cell formation and plaque instability | |
Lymph node metastases | Lymphatic endothelial cells | Facilitated metastatic spread | [2] [4] [5] |
The molecular interaction between LyP-1 and p32 is governed by precise structural features:
Table 2: Structural Determinants of LyP-1-p32 Binding
Structural Element | Chemical Properties | Role in p32 Binding | |
---|---|---|---|
Disulfide bond (Cys¹-Cys⁹) | Covalent cyclic constraint | Maintains bioactive conformation | |
Asn³-Lys⁴-Arg⁵ triad | Electrostatic interactions | Binds p32 Chain B/C interface | |
CendR motif (⁴KRTR⁷) | Protease-sensitive site | Enables neuropilin-1 engagement | |
Arginine⁷ | Cationic charge | Stabilizes phosphotyrosine pocket | [4] [6] [9] |
The tumor microenvironment (TME) critically regulates LyP-1 accumulation through stromal components:
Hypoxia (oxygen concentrations <1%) potentiates LyP-1 binding by inducing p32 translocation from mitochondria to the cell surface. Metabolic deprivation in tumor cores further enhances receptor accessibility [2] [4].
LyP-1 enters cells through a multistep mechanism:
Truncated LyP-1 variants (e.g., tLyP-1: CGNKRTR) show accelerated internalization due to pre-exposed CendR motifs but reduced tumor selectivity compared to full-length peptides [9].
Table 3: LyP-1 Internalization Pathways
Internalization Stage | Molecular Mechanism | Biological Outcome | |
---|---|---|---|
Surface binding | Electrostatic docking to p32 trimer | Target cell recognition | |
Proteolytic cleavage | Lys⁴-Arg⁵ scission by extracellular proteases | CendR motif exposure | |
Secondary receptor binding | TRGC binding to neuropilin-1 | Endocytosis initiation | |
Cytoplasmic trafficking | Early endosome → Golgi → ER → mitochondria | Mitochondrial payload delivery | [4] [9] |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: